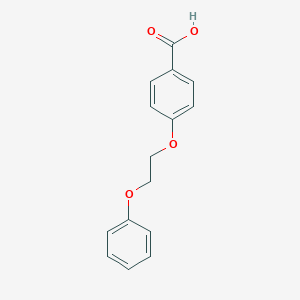

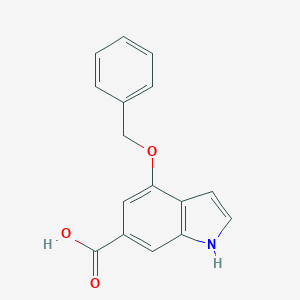

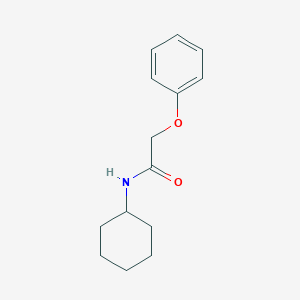

![molecular formula C14H13NO2 B185642 Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- CAS No. 3230-39-5](/img/structure/B185642.png)

Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-

Overview

Description

Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- is a chemical compound with the formula C14H13NO2. It has a molecular weight of 227.2585 . Other names for this compound include p-Methoxybenzylidene p-aminophenol and Phenol, p- ( (p-methoxybenzylidene)amino)- .

Synthesis Analysis

The compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis

The molecular structure of Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- can be viewed using Java or Javascript . The compound consists of asymmetric units of C14H13NO2 in orthorhombic and monoclinic crystal systems .Physical And Chemical Properties Analysis

Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- has a molecular weight of 227.2585 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Liquid Crystal Research

This compound is used in the study of liquid crystals, particularly in understanding phase transitions within porous materials. Differential scanning calorimetry (DSC) has been employed to investigate such transitions, providing insights into the behavior of liquid crystals like MBBA when confined .

Antimicrobial Activity

N-(4-Methoxybenzylidene)-4-hydroxyaniline serves as a ligand in synthesizing metal complexes, which are then tested for antimicrobial properties. Research has been conducted on Cu(II) and Ni(II) complexes with this ligand to explore their potential use in combating microbial infections .

Structural Characterization

The compound is also pivotal in synthesizing and characterizing new materials. For instance, its Ni(II) complex has been synthesized and analyzed using various techniques such as single-crystal X-ray structure determination, Fourier transform infrared spectroscopy, and proton nuclear magnetic resonance .

Microwave Antenna Applications

In the field of telecommunications, this compound has been utilized in designing novel antennas. A research article described a trident-shaped antenna based on MBBA nematic liquid crystal for C-band and X-band microwave applications .

Electrochemical Analysis

The compound’s derivatives are used in electrochemical approaches for recognizing and quantifying other substances. Its amino groups serve as precursors in various chemical reactions, contributing to the development of conductive polymers and redox mediators .

Crystallography

It is involved in crystallographic studies where molecular structures are determined. The synthesis via Schiff bases reduction route leads to compounds used for crystal system analysis .

Mechanism of Action

Mode of Action

It is known that the compound can be used as an anisotropic solvent, which has an isotropic transition temperature . This suggests that the compound may interact with its targets by altering their physical properties, such as phase transition temperatures .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-Methoxybenzylidene)-4-hydroxyaniline are currently unknown. The compound’s role as an anisotropic solvent suggests that it may influence a variety of biochemical processes by altering the physical properties of the cellular environment .

Result of Action

Given its role as an anisotropic solvent, it may induce changes in the physical properties of cellular components, potentially influencing a variety of cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Methoxybenzylidene)-4-hydroxyaniline. For instance, the compound’s phase transition properties suggest that temperature may be a crucial factor in its mechanism of action .

properties

IUPAC Name |

4-[(4-methoxyphenyl)methylideneamino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONXPYGTYHMKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062918 | |

| Record name | Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- | |

CAS RN |

3230-39-5, 67097-24-9 | |

| Record name | p-(p-Methoxybenzylideneamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(((4-methoxyphenyl)methylene)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3230-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(p-methoxybenzylidene)amino]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(4-methoxyphenyl)methylideneamino]phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY6TQC6XHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- in the context of Acacia mangium plantations?

A1: Acacia mangium is a significant plantation species in Indonesia, often threatened by root rot disease caused by fungi like Ganoderma lucidum. Research has revealed that healthy Acacia mangium roots contain Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-, which exhibits antifungal activity against Ganoderma lucidum [, ]. This finding suggests a potential defense mechanism employed by the tree against fungal infections.

Q2: How does Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- affect Ganoderma lucidum growth?

A2: Laboratory studies demonstrated that Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- inhibits the growth of Ganoderma lucidum hyphae, the thread-like structures forming the fungal body []. Microscopic observations revealed that at a concentration of 1500 μg/ml, the compound caused hyphal curling and distorted hyphal tips, ultimately hindering the fungus's growth and spread. This inhibition points to the compound's potential as a natural antifungal agent.

Q3: Are there variations in the concentration of Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- within Acacia mangium populations?

A3: Research analyzing six different families of Acacia mangium trees found varying concentrations of Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- in their roots []. The highest concentration was observed in family number 44 (40.52% w/w), while the lowest was in family number 67 (19.88% w/w). This variation suggests potential genetic differences among families influencing the production of this antifungal compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

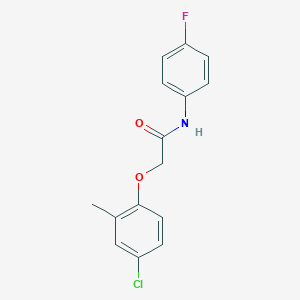

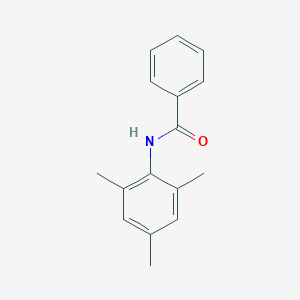

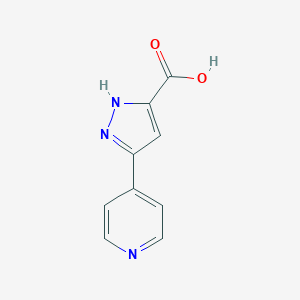

![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)

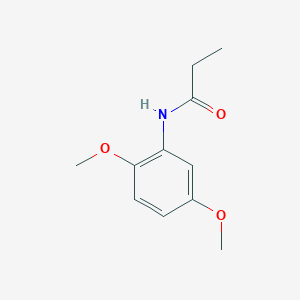

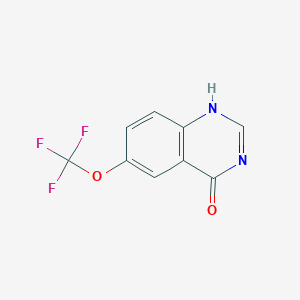

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)

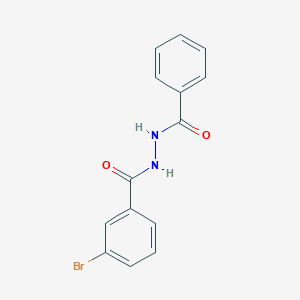

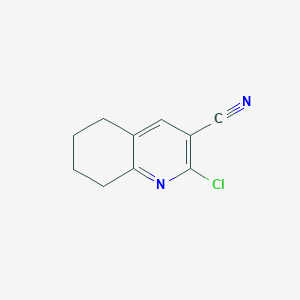

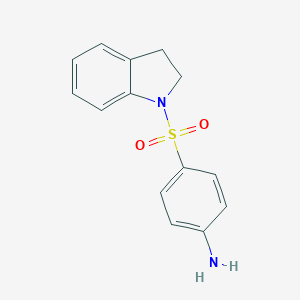

![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)